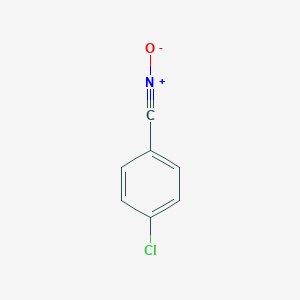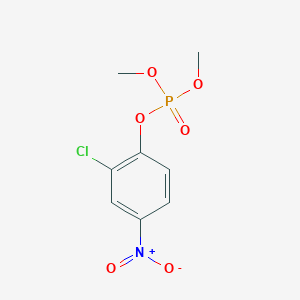
4-Chlorobenzonitrile oxide
Übersicht
Beschreibung
4-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN . It is a white solid . The compound, one of three isomers of chlorobenzonitrile, is produced industrially by ammoxidation of 4-chlorotoluene . It is of commercial interest as a precursor to pigments .
Synthesis Analysis
The synthesis of 4-Chlorobenzonitrile involves the ammoxidation of 2-chlorotoluene . The catalytic properties of nanostructured CrVO4 were investigated for the vapor phase ammoxidation of 2-chlorotoluene to 2-chlorobenzonitrile . The monoclinic CrVO4 nanostructures exhibited excellent catalytic performance due to the proper distribution of V-O-Cr bond .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzonitrile is represented by the formula ClC6H4CN . It has a molar mass of 137.57 g·mol−1 .Chemical Reactions Analysis
4-Chlorobenzonitrile is produced industrially by the ammoxidation of 4-chlorotoluene . The reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde in the second step .Physical And Chemical Properties Analysis
4-Chlorobenzonitrile is a white solid with a melting point of 97 °C (207 °F; 370 K) . It has a molar mass of 137.57 g·mol−1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen
1. Cycloaddition Reactions
4-Chlorobenzonitrile oxide is used in 1,3-dipolar cycloaddition reactions with various dipolarophiles, forming new cycloadducts. These reactions, studied using activation energy calculations and density functional theory-based reactivity indexes, are crucial for understanding the reactivity and regiochemistry of such compounds (Bakavoli et al., 2013).
2. Oxidation Processes
Research indicates the oxidation of 4-chlorobenzamidoxime by various chemical systems leading to the formation of 4-chlorobenzonitrile. This study highlights the importance of the oxidizing agent in determining the final product and its amounts (Vadon-Le Goff et al., 2000).
3. Structural and Thermodynamic Properties
A study explored the structural and thermodynamic properties of chlorobenzonitrile isomers, including 4-chlorobenzonitrile. Using various experimental techniques and computational studies, the research provided insights into intermolecular interactions and polymorphism related to these compounds (Rocha et al., 2014).
Safety And Hazards
4-Chlorobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye irritation and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Zukünftige Richtungen
Future research on 4-Chlorobenzonitrile oxide could focus on its solid-state chemistry . Questions of interest include whether nitrile oxide dimerization occurs in the solid state, which of the three dimers is formed as the result of solid-state dimerization, and whether different polymorphs of the same nitrile oxide yield different solid-state dimerization products .
Eigenschaften
IUPAC Name |
4-chlorobenzonitrile oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOYCUFNPVCWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#[N+][O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165791 | |
| Record name | Benzonitrile, 4-chloro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzonitrile oxide | |
CAS RN |
15500-74-0 | |
| Record name | Benzonitrile, 4-chloro-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-chloro-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)







